molecular formula C21H19ClN4 B2681602 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900280-78-6

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2681602
CAS No.: 900280-78-6
M. Wt: 362.86
InChI Key: BBYXGWXBMARCIX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, a methyl group, and a phenylethylamine moiety in its structure suggests that this compound may exhibit unique pharmacological properties.

Biochemical Analysis

Biochemical Properties

Related pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a protein kinase essential for cell proliferation . This suggests that 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine may interact with similar enzymes and proteins.

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2, suggesting potential binding interactions with these biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate under reflux conditions in ethanol. The reaction mixture is heated to promote the formation of the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Phenylethylamine Moiety: The resulting intermediate is then reacted with 2-phenylethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. This step introduces the phenylethylamine group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion of chlorophenyl to phenyl.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.

    Pyrazolo[1,5-a]pyrimidine Derivatives: Various derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties.

Uniqueness

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group, methyl group, and phenylethylamine moiety differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to distinct pharmacological activities and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-5-3-2-4-6-16)26-21(25-15)19(14-24-26)17-7-9-18(22)10-8-17/h2-10,13-14,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYXGWXBMARCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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